4-((3-Amino-1h-pyrazol-1-yl)methyl)picolinonitrile

Description

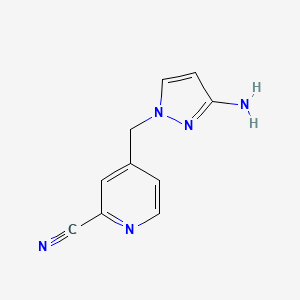

4-((3-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile (CAS: 1340260-41-4) is a heterocyclic compound with the molecular formula C₁₀H₉N₅ and a molecular weight of 199.21 g/mol. Its structure consists of a picolinonitrile backbone (a pyridine ring substituted with a nitrile group at the 2-position) linked via a methylene bridge to a 3-amino-1H-pyrazole moiety. The amino group on the pyrazole ring and the nitrile group on the pyridine scaffold provide sites for further functionalization, enabling diverse pharmacological applications .

Properties

Molecular Formula |

C10H9N5 |

|---|---|

Molecular Weight |

199.21 g/mol |

IUPAC Name |

4-[(3-aminopyrazol-1-yl)methyl]pyridine-2-carbonitrile |

InChI |

InChI=1S/C10H9N5/c11-6-9-5-8(1-3-13-9)7-15-4-2-10(12)14-15/h1-5H,7H2,(H2,12,14) |

InChI Key |

NBJIDQKRNAXIRA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1CN2C=CC(=N2)N)C#N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-((3-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile typically involves the construction of the pyrazole ring, functionalization with an amino group at the 3-position, and subsequent attachment of this pyrazolyl moiety to the picolinonitrile scaffold via a methylene linker at the 4-position of the pyridine ring. The nitrile group is retained at the 2-position of the pyridine ring throughout the synthesis to maintain the picolinonitrile core.

Detailed Synthetic Route

While explicit step-by-step procedures specific to this compound are limited in the literature, analogous synthetic approaches can be inferred from related pyrazolyl-picolinic derivatives and general methods for pyrazole and picolinonitrile chemistry:

Step 1: Synthesis of 3-Amino-1H-pyrazole

The 3-amino-1H-pyrazole unit can be synthesized via cyclization reactions involving hydrazine derivatives and β-dicarbonyl compounds or α,β-unsaturated carbonyl precursors. Amination at the 3-position is typically achieved through nitration followed by reduction or direct amination methods.Step 2: Preparation of 4-(Bromomethyl)picolinonitrile or Equivalent Electrophile

The picolinonitrile ring is functionalized at the 4-position with a leaving group such as a bromomethyl substituent to enable nucleophilic substitution. This can be achieved by chloromethylation or bromomethylation of 4-picolinonitrile derivatives.Step 3: Nucleophilic Substitution to Form the Target Compound

The nucleophilic nitrogen at the 1-position of the 3-amino-pyrazole attacks the electrophilic bromomethyl group on the picolinonitrile, forming the methylene bridge. This reaction is typically conducted under basic conditions to facilitate substitution and avoid side reactions.Step 4: Purification and Characterization

The product is purified using chromatographic techniques and characterized by spectroscopic methods such as NMR, HRMS, and IR spectroscopy to confirm structure and purity.

Reaction Conditions and Optimization

Base and Solvent Selection:

Bases such as potassium carbonate or triethylamine are commonly used to deprotonate the pyrazole nitrogen and facilitate nucleophilic substitution. Polar aprotic solvents like dimethylformamide or dimethyl sulfoxide enhance the reaction rate and yield.Temperature:

Mild heating (e.g., 50–80°C) is often applied to drive the substitution reaction to completion without decomposing sensitive functional groups.Time:

Reaction times vary from several hours to overnight, depending on reagent reactivity and scale.Yield:

Reported yields for similar nucleophilic substitution reactions range from moderate to high (35–89%) depending on the substrate and conditions.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis:

Microwave irradiation can accelerate nucleophilic substitution and cyclization steps, reducing reaction times and improving yields.One-Pot Reactions:

Attempts to combine deprotection and substitution steps have been explored but may lead to complex mixtures due to competing side reactions, necessitating stepwise protocols for better control.

Data Table Summarizing the Preparation Method

Research Discoveries and Notes on Preparation

The presence of both the pyrazole ring and the nitrile group in the molecule suggests sensitivity to harsh conditions; thus, mild reaction conditions are preferred to maintain functional group integrity.

Attempts to combine deprotection and nucleophilic substitution steps in one pot have been reported to produce complex mixtures, indicating the necessity for stepwise synthesis and careful purification.

The compound's synthesis is closely related to the preparation of pyrazolyl-picolinic acid derivatives, which have been extensively studied for their herbicidal and pharmaceutical properties, providing a framework for optimization of synthetic routes.

The nucleophilic substitution step is critical and can be optimized by varying base strength, solvent polarity, and temperature to maximize yield and minimize by-products.

Characterization data such as NMR and HRMS are essential for confirming successful synthesis, especially due to the compound's structural complexity.

Chemical Reactions Analysis

Types of Reactions

4-((3-Amino-1h-pyrazol-1-yl)methyl)picolinonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amines and other reduced forms.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

4-((3-Amino-1h-pyrazol-1-yl)methyl)picolinonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand for biological receptors and enzymes.

Medicine: Explored for its anticancer and anti-inflammatory properties.

Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 4-((3-Amino-1h-pyrazol-1-yl)methyl)picolinonitrile involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

5-(4-(Hydroxymethyl)-4-methyl-5-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)-3-(trifluoromethyl)picolinonitrile (19a)

4-((3-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile

- Key Differences: Lacks the thioxoimidazolidinone and trifluoromethyl groups present in 19a. The simpler structure may enhance metabolic stability but reduce target specificity compared to 19a .

Picolinonitrile Derivatives in Kinase Inhibitors

4-Methyl-5-((3-methyl-7-((6-((3S,5R)-3,4,5-trimethylpiperazin-1-yl)pyrido[4,5-b]pyridin-5-yl)oxy)-picolinonitrile (31)

- Structure : Incorporates a methylpiperazine-substituted pyridopyridine moiety.

- Molecular docking studies indicate strong binding to the TYK2 JH2 domain .

4-((3-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile

- Key Differences: The absence of the extended pyridopyridine system limits its kinase selectivity. However, the pyrazole amino group offers a site for covalent binding or hydrogen-bond interactions, which could be exploited in inhibitor design .

Functionalized Picolinonitriles in Radioligands

(5-Chloro-2-((2-cyanopyridin-4-yl)methoxy)-4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)benzyl)-D-serine (4c)

4-((3-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile

- Key Differences : Lacks the radiolabeling-ready functional groups (e.g., D-serine) in 4c. Its simpler structure may limit utility in imaging but enhance pharmacokinetic simplicity .

Data Tables

Research Findings and Trends

Synthetic Accessibility: 4-((3-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile’s synthesis is less complex than analogues like 19a or 4c, which require multi-step reactions with specialized reagents (e.g., NaIO₄/RuCl₃ for 19a ).

Thermal Stability : The absence of a melting point reported for the compound suggests lower crystallinity compared to 19a (203–205°C), which may impact formulation .

Biological Relevance: While compounds like 31 and 4c show validated activity in kinase inhibition and imaging, respectively, 4-((3-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile remains a scaffold for further optimization. Its amino-pyrazole group is understudied for hydrogen-bonding interactions critical to target binding .

Biological Activity

4-((3-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole moiety linked to a picolinonitrile structure, which is known to influence its biological activity. The presence of the amino group on the pyrazole ring enhances its interaction with various biological targets.

Pharmacological Activity

Research has indicated that compounds with similar structures exhibit significant biological activities, including:

- Antitumor Activity : Studies have shown that pyrazole derivatives can act as selective androgen receptor degraders (SARDs) and antagonists, demonstrating potent antitumor effects in prostate cancer models. For instance, compounds related to 4-((3-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile have been evaluated for their ability to inhibit tumor growth in xenograft models derived from androgen-resistant prostate cancer cell lines .

- Inhibition of Kinases : Similar compounds have been identified as inhibitors of p38 MAP kinase, which is involved in inflammatory responses and cancer progression. The design of these inhibitors often involves optimizing the binding affinity through structural modifications .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyrazole and picolinonitrile moieties can significantly impact biological activity. For example, varying the substituents on the pyrazole ring alters binding affinity and selectivity towards specific targets. In one study, a series of pyrazole derivatives were synthesized and tested for their SARD activity, revealing that certain substitutions led to improved potency against androgen receptors .

| Compound ID | K_i (nM) | IC_50 (μM) | % Degradation (LNCaP) |

|---|---|---|---|

| 16a | 7.398 | 1.442 | 0 |

| 16b | 0.821 | 0.220 | 82 |

| 10 | >10 | 0.199 | 100 |

Case Study 1: Antitumor Efficacy

In a notable study, a derivative of the compound was shown to induce an 80% tumor growth inhibition in xenografts derived from enzalutamide-resistant prostate cancer cells. This highlights the potential of such compounds in treating resistant cancer forms .

Case Study 2: CHK1 Inhibition

Another study focused on derivatives related to 4-((3-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile as inhibitors of CHK1, a critical kinase involved in DNA damage response. The synthesized compounds demonstrated promising inhibitory activity against CHK1, suggesting their utility in hematologic malignancies .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.